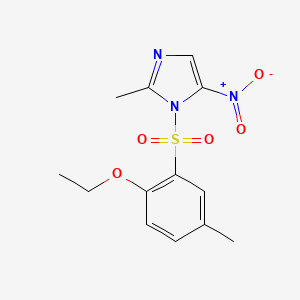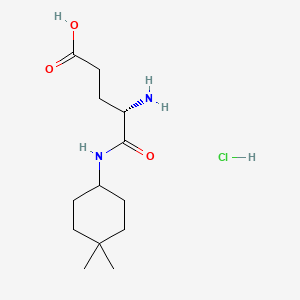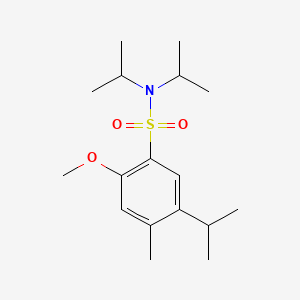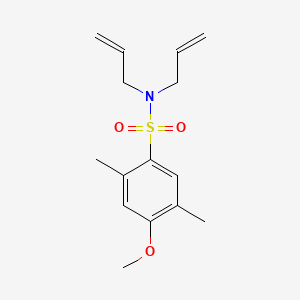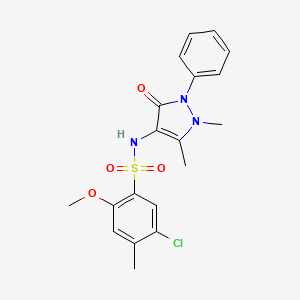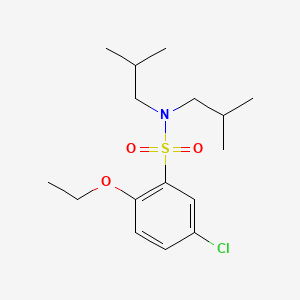
5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, commonly known as CEIBS, is a sulfonamide compound that has been used in scientific research for various purposes. This compound is known for its ability to inhibit certain enzymes and has been studied for its potential use in treating various diseases.
Wirkmechanismus
CEIBS inhibits the activity of carbonic anhydrase and metalloproteinases by binding to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme and inhibits its activity. In addition, CEIBS has been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
CEIBS has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to inhibit the growth of certain bacteria and fungi. However, the exact biochemical and physiological effects of CEIBS are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CEIBS in lab experiments is its ability to inhibit the activity of certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using CEIBS is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on CEIBS. One direction is to study its potential use in treating other diseases such as Alzheimer's disease and diabetes. Another direction is to study the structure-activity relationship of CEIBS to develop more potent and selective inhibitors of carbonic anhydrase and metalloproteinases. Additionally, more studies are needed to determine the exact biochemical and physiological effects of CEIBS.
Synthesemethoden
The synthesis of CEIBS involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with diisopropylamine and 2-methylpropanol. The reaction takes place in the presence of a base such as triethylamine and is carried out at room temperature. The resulting product is then purified through column chromatography to obtain pure CEIBS.
Wissenschaftliche Forschungsanwendungen
CEIBS has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and metalloproteinases, which are involved in the progression of these diseases. CEIBS has also been studied for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
IUPAC Name |
5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO3S/c1-6-21-15-8-7-14(17)9-16(15)22(19,20)18(10-12(2)3)11-13(4)5/h7-9,12-13H,6,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDGZQLSWYFRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
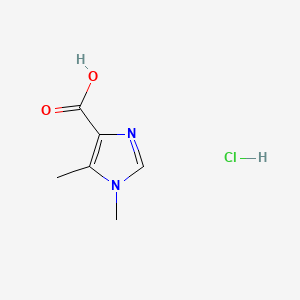
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)
